molecular formula C7H5BClNO2 B1450864 4-Chloro-3-cyanophenylboronic acid CAS No. 871332-95-5

4-Chloro-3-cyanophenylboronic acid

Cat. No. B1450864
M. Wt: 181.38 g/mol
InChI Key: PRPLADNLEYNYFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-cyanophenylboronic acid is a chemical compound with the molecular formula C7H5BClNO2 . It is also known by other names such as 4-Chloro-3-cyanobenzeneboronic acid and (4-Chloro-3-cyanophenyl)boronic acid .


Chemical Reactions Analysis

While specific reactions involving 4-Chloro-3-cyanophenylboronic acid are not available, boronic acids are generally known to participate in Suzuki-Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

The molecular weight of 4-Chloro-3-cyanophenylboronic acid is 181.38 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The topological polar surface area is 64.2 Ų . The compound has a complexity of 203 .

Scientific Research Applications

Catalytic Reactions

4-Chloro-3-cyanophenylboronic acid is involved in various catalytic reactions. For instance, it plays a crucial role in Rhodium-catalyzed annulation reactions of 2-cyanophenylboronic acid with alkynes and strained alkenes, leading to the formation of substituted indenones or indanones (Miura & Murakami, 2005). Additionally, this compound is significant in the Suzuki–Miyaura cross-coupling reactions, a contemporary laboratory technique in organic chemistry education (Lee, Schmink & Berritt, 2020).

Supramolecular Architecture

The supramolecular architecture of 4-Chloro-3-cyanophenylboronic acid is notable. Studies have reported the crystal structures of this compound, highlighting its significant role in forming distinct molecular structures and interactions (Shimpi, Seethalekshmi & Pedireddi, 2007).

Vibrational Spectroscopy

In vibrational spectroscopy, the experimental and theoretical vibrational spectra of 4-Chloro-3-cyanophenylboronic acids have been extensively studied. These studies provide insights into the structural and spectroscopic properties of the molecule (Kurt, 2009).

Fluorescence Quenching Applications

Research has also focused on the fluorescence quenching properties of boronic acid derivatives, including 4-Chloro-3-cyanophenylboronic acid. These properties are significant in developing sensors and other analytical applications (Geethanjali, Nagaraja & Melavanki, 2015).

Safety And Hazards

4-Chloro-3-cyanophenylboronic acid is considered hazardous. It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(4-chloro-3-cyanophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClNO2/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-3,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPLADNLEYNYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657431
Record name (4-Chloro-3-cyanophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-cyanophenylboronic acid

CAS RN

871332-95-5
Record name (4-Chloro-3-cyanophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Chloro-3-cyanophenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-cyanophenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-cyanophenylboronic acid
Reactant of Route 3
Reactant of Route 3
4-Chloro-3-cyanophenylboronic acid
Reactant of Route 4
Reactant of Route 4
4-Chloro-3-cyanophenylboronic acid
Reactant of Route 5
Reactant of Route 5
4-Chloro-3-cyanophenylboronic acid
Reactant of Route 6
Reactant of Route 6
4-Chloro-3-cyanophenylboronic acid

Citations

For This Compound
1
Citations
Y LOOPER - ic.gc.ca
… phenylboronic acid in step 2 with 4-chloro-3-cyanophenylboronic acid. … phenylboronic acid with 4-chloro-3-cyanophenylboronic acid in step 2 and …
Number of citations: 2 www.ic.gc.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.